![molecular formula C17H14N3O4P B12573811 N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide CAS No. 189755-10-0](/img/structure/B12573811.png)

N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

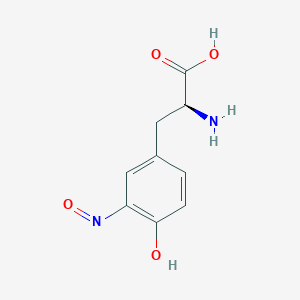

N'-[(5-Nitrofuran-2-il)metilideno]-P,P-difenilfosfínico hidrazida es un compuesto químico que pertenece a la clase de derivados de nitrofurano. Estos compuestos son conocidos por su amplio espectro de actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas y antiprotozoarias. La presencia del grupo nitrofurano en la estructura es crucial para su actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N'-[(5-Nitrofuran-2-il)metilideno]-P,P-difenilfosfínico hidrazida típicamente involucra la condensación de 5-nitrofuraldehído con P,P-difenilfosfínico hidrazida bajo condiciones controladas. La reacción generalmente se lleva a cabo en un solvente orgánico como etanol o metanol, y la mezcla se refluja durante varias horas para asegurar una reacción completa. El producto se purifica luego por recristalización o cromatografía en columna.

Métodos de producción industrial

La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

N'-[(5-Nitrofuran-2-il)metilideno]-P,P-difenilfosfínico hidrazida experimenta varias reacciones químicas, que incluyen:

Oxidación: El grupo nitrofurano puede ser oxidado para formar los correspondientes compuestos nitro.

Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de nitrofurano.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidrogenación catalítica.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles para reacciones de sustitución.

Principales productos formados

Oxidación: Formación de derivados nitro.

Reducción: Formación de derivados amino.

Sustitución: Formación de derivados de nitrofurano sustituidos.

Aplicaciones Científicas De Investigación

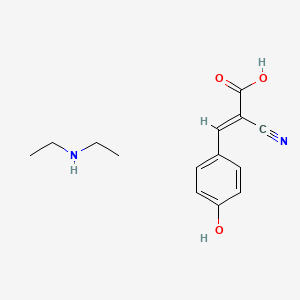

N'-[(5-Nitrofuran-2-il)metilideno]-P,P-difenilfosfínico hidrazida tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.

Biología: Se ha investigado por sus propiedades antibacterianas y antifúngicas. Ha mostrado actividad contra diversas bacterias gram-positivas y gram-negativas.

Medicina: Posible uso como agente antimicrobiano. Los estudios han demostrado su eficacia en el tratamiento de infecciones causadas por cepas bacterianas resistentes.

Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como revestimientos antimicrobianos.

Mecanismo De Acción

El mecanismo de acción exacto de N'-[(5-Nitrofuran-2-il)metilideno]-P,P-difenilfosfínico hidrazida no se comprende completamente. Se cree que involucra la inhibición de enzimas bacterianas involucradas en vías metabólicas esenciales. Se cree que el grupo nitrofurano interactúa con el ADN bacteriano, lo que lleva a la interrupción de los procesos de replicación y transcripción. Esto da como resultado la inhibición del crecimiento y la proliferación bacteriana.

Comparación Con Compuestos Similares

Compuestos similares

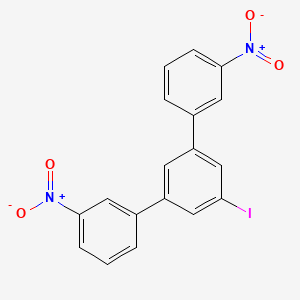

Nifuroxazida: Otro derivado de nitrofurano con propiedades antibacterianas similares.

Nitrofurantoína: Se utiliza como antibiótico para las infecciones del tracto urinario.

Furazolidona: Un agente antimicrobiano utilizado para tratar infecciones bacterianas y protozoarias.

Singularidad

N'-[(5-Nitrofuran-2-il)metilideno]-P,P-difenilfosfínico hidrazida es único debido a la presencia del grupo P,P-difenilfosfínico hidrazida, que puede contribuir a su actividad biológica distintiva y aplicaciones potenciales. Su estructura permite varias modificaciones químicas, lo que la convierte en un compuesto versátil para la investigación y el desarrollo.

Propiedades

Número CAS |

189755-10-0 |

|---|---|

Fórmula molecular |

C17H14N3O4P |

Peso molecular |

355.28 g/mol |

Nombre IUPAC |

2-[(diphenylphosphorylhydrazinylidene)methyl]-5-nitrofuran |

InChI |

InChI=1S/C17H14N3O4P/c21-20(22)17-12-11-14(24-17)13-18-19-25(23,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,19,23) |

Clave InChI |

IXPALXOTKGKXSA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NN=CC3=CC=C(O3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12573737.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B12573740.png)

![N-[3-(1H-benzo[f]benzimidazol-2-yl)propyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12573741.png)

![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)

![Acetamide,N-(cyclohexylmethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12573763.png)

![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)

![3-methyl-5-[4-[2-(4-methyl-5-oxo-2H-furan-2-yl)pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B12573777.png)